
2-Chloro-5-methyl-4-propoxypyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-methyl-4-propoxypyrimidine is a chemical compound with the molecular formula C8H11ClN2O It is a pyrimidine derivative, characterized by the presence of a chlorine atom at the second position, a methyl group at the fifth position, and a propoxy group at the fourth position of the pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-4-propoxypyrimidine typically involves the chlorination of 5-methyl-4-propoxypyrimidine. One common method involves the reaction of 5-methyl-4-propoxypyrimidine with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained between 0°C and 50°C to ensure the selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high purity and yield of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-methyl-4-propoxypyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom at the second position can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyrimidine derivatives.
Oxidation Reactions: The methyl group at the fifth position can be oxidized to form the corresponding carboxylic acid or aldehyde derivatives.
Reduction Reactions: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe), potassium thiolate (KSR), or primary amines (RNH2) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at temperatures ranging from room temperature to 100°C.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents like tetrahydrofuran (THF) or ether.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Oxidation: Carboxylic acid or aldehyde derivatives.
Reduction: Dihydropyrimidine derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-5-methyl-4-propoxypyrimidine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It serves as a building block for the synthesis of drug candidates targeting various diseases, such as cancer, bacterial infections, and viral infections.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as corrosion inhibitors and UV stabilizers.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-methyl-4-propoxypyrimidine depends on its specific application and target. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. For example, it may inhibit the activity of certain enzymes by binding to their active sites or interfere with DNA replication by incorporating into the DNA strand. The exact molecular pathways involved vary depending on the specific biological context and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-methylpyrimidine: Lacks the propoxy group at the fourth position.
5-Chloro-2-methoxypyrimidine: Has a methoxy group instead of a propoxy group.
2-Chloro-4,6-dimethylpyrimidine: Contains an additional methyl group at the sixth position.
Uniqueness
2-Chloro-5-methyl-4-propoxypyrimidine is unique due to the presence of the propoxy group at the fourth position, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C8H11ClN2O |
|---|---|
Peso molecular |
186.64 g/mol |
Nombre IUPAC |
2-chloro-5-methyl-4-propoxypyrimidine |
InChI |
InChI=1S/C8H11ClN2O/c1-3-4-12-7-6(2)5-10-8(9)11-7/h5H,3-4H2,1-2H3 |
Clave InChI |
RPGHXFJHDUFIDA-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=NC(=NC=C1C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


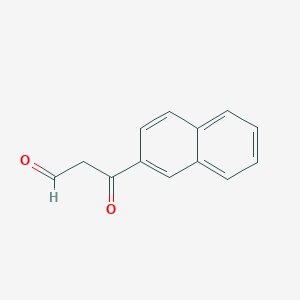
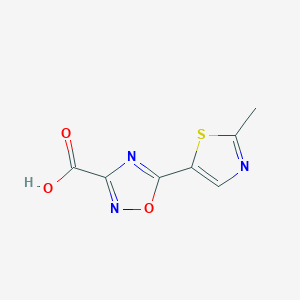
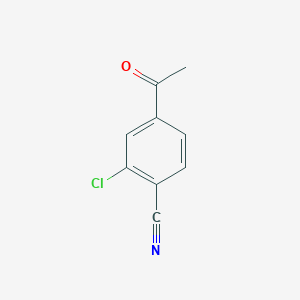
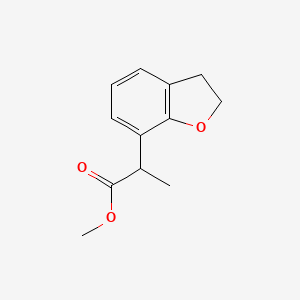
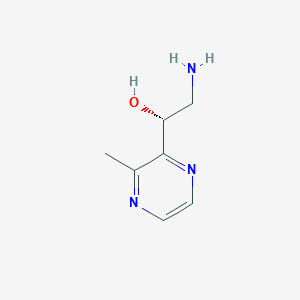
![5-Chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine](/img/structure/B13067090.png)
![2-Cyclobutyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13067094.png)
![{[(2-Iodocyclohexyl)oxy]methyl}benzene](/img/structure/B13067097.png)

![4-Methyl-4-(2-methylcyclopropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13067123.png)
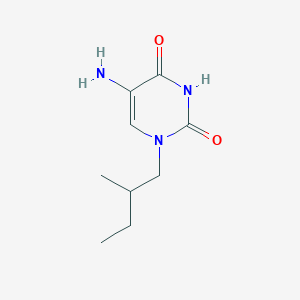
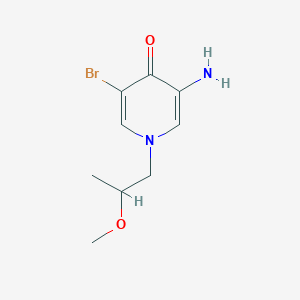

![1-[(Oxan-4-yloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13067134.png)
